1,1,2-Trifluoropenta-1,4-diene

Descripción general

Descripción

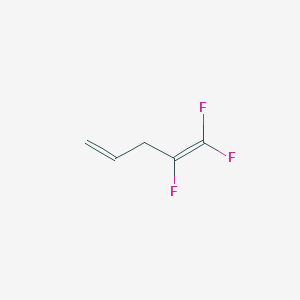

1,1,2-Trifluoropenta-1,4-diene is an organic compound with the molecular formula C5H5F3 It is a fluorinated diene, characterized by the presence of three fluorine atoms and two double bonds in its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,2-Trifluoropenta-1,4-diene can be synthesized through several methods. One common approach involves the fluorination of penta-1,4-diene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and equipment ensures efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

1,1,2-Trifluoropenta-1,4-diene undergoes various chemical reactions, including:

Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide (HBr) and bromine (Br2). .

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Substitution Reactions: this compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Electrophilic Addition: HBr, Br2, low and high temperatures for kinetic and thermodynamic control

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Major Products

Addition Products: 1,2- and 1,4-addition products depending on the reaction conditions

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

Reduction Products: Reduced derivatives with different degrees of hydrogenation.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Materials Science

- The compound's unique aggregation-induced emission (AIE) properties make it an excellent candidate for use in organic light-emitting diodes (OLEDs). Its luminescent characteristics are influenced by the geometry of its double bonds, which can be tailored through stereoselective synthesis techniques .

- Researchers have explored its utility in stimuli-responsive materials that change properties upon external stimuli such as light or heat.

-

Organic Synthesis

- 1,1,2-Trifluoropenta-1,4-diene serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo cross-coupling reactions allows chemists to create complex molecular architectures efficiently .

- The compound has been utilized in the development of pharmaceuticals and agrochemicals due to its reactivity and ability to introduce fluorine into organic molecules.

Case Study 1: Synthesis of Fluorinated Dienes

In a study published in Chemistry - A European Journal, researchers demonstrated a palladium-catalyzed method for synthesizing partially fluorinated 1,3- and 1,4-dienes. This method provided insights into optimizing reaction conditions to maximize yields while minimizing by-products. The structural elucidation was performed using X-ray crystallography, showcasing the potential of these compounds in laboratory settings .

Case Study 2: Applications in OLEDs

A recent review highlighted the advancements in using 1,3-dienes like this compound in OLED technology. The study emphasized how modifications to the diene structure could enhance performance metrics such as brightness and efficiency. These findings suggest that such compounds could play a significant role in future electronic devices .

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Materials Science | Utilized for AIE properties in OLEDs | Organic light-emitting diodes |

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals | Development of novel drug candidates |

| Agrochemicals | Incorporation of fluorinated compounds | Synthesis of crop protection agents |

Mecanismo De Acción

The mechanism of action of 1,1,2-Trifluoropenta-1,4-diene involves its interaction with various molecular targets and pathways:

Electrophilic Addition: The compound undergoes electrophilic addition reactions where electrophiles attack the double bonds, leading to the formation of resonance-stabilized carbocations.

Oxidation and Reduction: The compound can be oxidized or reduced through electron transfer processes, resulting in the formation of different oxidation states and derivatives.

Substitution: The fluorine atoms in the compound can be substituted by other functional groups through nucleophilic substitution reactions.

Comparación Con Compuestos Similares

1,1,2-Trifluoropenta-1,4-diene can be compared with other similar compounds such as:

1,3-Butadiene: A non-fluorinated diene with similar structural features but different chemical properties due to the absence of fluorine atoms.

Chloroprene (2-chloro-1,3-butadiene): A chlorinated diene used in the production of synthetic rubber.

Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the synthesis of natural rubber.

This compound is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and properties compared to non-fluorinated and other halogenated dienes .

Actividad Biológica

1,1,2-Trifluoropenta-1,4-diene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of three fluorine atoms and a diene configuration. Its chemical formula is , which contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research has shown that compounds with similar structures demonstrate activity against various bacterial strains. For instance, certain derivatives have been noted to inhibit the growth of ampicillin-resistant Escherichia coli . The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups can enhance antibacterial efficacy.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using different assays such as DPPH and ABTS radical scavenging tests. Compounds similar to this diene have demonstrated potent radical scavenging abilities, indicating potential protective effects against oxidative stress .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Free Radical Generation : Some studies suggest that the compound may induce oxidative stress in microbial cells by generating free radicals during metabolic processes .

- Inhibition of Key Enzymes : The compound's structural features allow it to interact with various enzymes involved in cellular metabolism, potentially leading to inhibition of bacterial growth .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound derivatives showed that specific modifications led to enhanced activity against resistant strains. The derivatives were tested in vitro against multiple pathogens with varying minimum inhibitory concentration (MIC) values reported between 0.39 µg/mL and 0.78 µg/mL .

Study 2: Antioxidant Evaluation

Another study assessed the antioxidant potential of related compounds through DPPH assays. The results indicated that certain derivatives exhibited higher scavenging activity compared to standard antioxidants like ascorbic acid . This suggests a promising avenue for further exploration in therapeutic applications targeting oxidative damage.

Data Summary

| Activity Type | Tested Compound | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | This compound | 0.39 - 0.78 | Effective against resistant E. coli strains |

| Antioxidant | Related derivatives | Varies | High DPPH scavenging activity |

Propiedades

IUPAC Name |

1,1,2-trifluoropenta-1,4-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3/c1-2-3-4(6)5(7)8/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSXJTYKCBAUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297691 | |

| Record name | 1,1,2-trifluoropenta-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-49-0 | |

| Record name | NSC117342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,2-trifluoropenta-1,4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.